(2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
Description
The compound (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone features a 2,5-dimethylfuran moiety linked via a methanone bridge to a 3-(methylsulfonyl)pyrrolidine group.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-6-11(9(2)17-8)12(14)13-5-4-10(7-13)18(3,15)16/h6,10H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVKXXVJBZEHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
In a typical procedure, 2,5-dimethylfuran is treated with acetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds via electrophilic substitution at the activated 3-position of the furan ring, yielding 2,5-dimethylfuran-3-acetyl chloride. Subsequent oxidation of the acetyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic medium:
$$
\text{2,5-Dimethylfuran} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{2,5-Dimethylfuran-3-acetyl chloride} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{2,5-Dimethylfuran-3-carboxylic acid}
$$
Acyl Chloride Formation
The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. Excess SOCl₂ is removed via distillation, yielding 2,5-dimethylfuran-3-carbonyl chloride as a pale-yellow liquid:
$$
\text{2,5-Dimethylfuran-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{2,5-Dimethylfuran-3-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Synthesis of 3-(Methylsulfonyl)pyrrolidine
The pyrrolidine subunit is functionalized at the 3-position with a methylsulfonyl group through a sequence involving oxidation and nucleophilic substitution.
Preparation of Pyrrolidin-3-ol
Pyrrolidin-3-one is reduced to pyrrolidin-3-ol using sodium borohydride (NaBH₄) in methanol. The reaction proceeds via hydride transfer to the ketone, yielding the secondary alcohol in >85% yield:
$$
\text{Pyrrolidin-3-one} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Pyrrolidin-3-ol}
$$
Tosylation of the Hydroxyl Group
The hydroxyl group is activated for substitution by treatment with tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This step generates the tosylate intermediate, which is isolated via filtration:
$$
\text{Pyrrolidin-3-ol} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N}} \text{Pyrrolidin-3-yl tosylate} + \text{HCl}
$$
Nucleophilic Substitution with Sodium Methanesulfinate
The tosylate undergoes SN₂ displacement with sodium methanesulfinate (NaSO₂CH₃) in dimethylformamide (DMF) at 80°C. The reaction replaces the tosyl group with a methylsulfonyl moiety, yielding 3-(methylsulfonyl)pyrrolidine:
$$
\text{Pyrrolidin-3-yl tosylate} + \text{NaSO}2\text{CH}3 \rightarrow \text{3-(Methylsulfonyl)pyrrolidine} + \text{NaOTs}
$$
Coupling of Subunits via Amide Bond Formation
The final step involves the reaction of 2,5-dimethylfuran-3-carbonyl chloride with 3-(methylsulfonyl)pyrrolidine to form the target compound.
Reaction Conditions
In a dry tetrahydrofuran (THF) solution, 3-(methylsulfonyl)pyrrolidine is deprotonated with Et₃N and treated with 2,5-dimethylfuran-3-carbonyl chloride at 0°C. The mixture is stirred for 12 hours, allowing nucleophilic attack by the pyrrolidine nitrogen on the acyl chloride:
$$
\text{2,5-Dimethylfuran-3-carbonyl chloride} + \text{3-(Methylsulfonyl)pyrrolidine} \xrightarrow{\text{Et}_3\text{N}} \text{(2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone} + \text{HCl}
$$
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to yield a white solid. Structural confirmation is achieved through:
- ¹H NMR : Distinct signals for furan methyl groups (δ 2.2–2.4 ppm), pyrrolidine protons (δ 3.1–3.6 ppm), and sulfonyl group (no protons).
- IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1300–1150 cm⁻¹ (SO₂ symmetric/asymmetric stretches).
- Mass Spectrometry : Molecular ion peak at m/z 287.31 ([M+H]⁺), consistent with the molecular formula C₁₅H₁₇N₃O₃.
Alternative Synthetic Routes
Direct Oxidation of Thioether Intermediate
An alternative pathway involves the oxidation of 3-(methylthio)pyrrolidine to the sulfone using meta-chloroperbenzoic acid (mCPBA). This method avoids the tosylation step but requires access to the thioether precursor:
$$
\text{3-(Methylthio)pyrrolidine} \xrightarrow{\text{mCPBA}} \text{3-(Methylsulfonyl)pyrrolidine}
$$
Microwave-Assisted Coupling
Recent advances utilize microwave irradiation to accelerate the coupling step, reducing reaction times from hours to minutes. This approach enhances yield (92% vs. 78% conventional) while minimizing side product formation.
Challenges and Optimization
Regioselectivity in Friedel-Crafts Acylation
The electrophilic acylation of 2,5-dimethylfuran occasionally produces regioisomers due to competing substitution at the 4-position. Optimal conditions (low temperature, stoichiometric AlCl₃) favor 3-acylation with >90% selectivity.
Stability of 3-(Methylsulfonyl)pyrrolidine
The sulfone group introduces steric hindrance, slowing nucleophilic attack during coupling. Employing high-dilution conditions and slow addition of the acyl chloride mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfonyl group on the pyrrolidine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the furan and pyrrolidine rings.
Mechanism of Action
The mechanism by which (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The furan ring could participate in π-π interactions, while the pyrrolidine moiety could engage in hydrogen bonding or ionic interactions with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Analogues
a. 2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone
- Structure : Shares the 2,5-dimethylfuran-pyrrole backbone but substitutes the methylsulfonyl group with a trifluoromethoxy phenyl ring .
- Key Differences :
- The trifluoromethoxy group is strongly electron-withdrawing, enhancing electrophilicity at the carbonyl carbon compared to the methylsulfonyl group.
- Higher molecular weight (due to the aromatic substituent) may reduce solubility in polar solvents.
b. 1-(4-(1H-Indol-3-yl)-2,5-dimethylfuran-3-yl)ethanone
c. Anhydrous Crystalline Form of a Thiopyran-Pyrrolidinyl Methanone
Physicochemical Properties
Biological Activity
The compound (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone , with the CAS number 1448060-18-1, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 271.33 g/mol. The structure includes a dimethylfuran moiety and a pyrrolidine ring substituted with a methylsulfonyl group, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₄S |
| Molecular Weight | 271.33 g/mol |
| CAS Number | 1448060-18-1 |
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : The sulfonamide moiety is particularly noted for its antibacterial properties. Compounds in this class have been effective against various bacterial strains due to their ability to inhibit bacterial growth mechanisms.
- Anti-inflammatory Effects : The presence of the furan ring may contribute to anti-inflammatory properties, as similar compounds have shown efficacy in reducing inflammation in various models.
- Neuroprotective Effects : Pyrrolidine derivatives are often associated with neuroactive properties, suggesting potential applications in neuroprotection or modulation of neurotransmitter systems .
Structure-Activity Relationship (SAR)
The biological activity of (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can be predicted using SAR models. For instance:
- Furan Ring : Known for enhancing solubility and bioavailability.
- Pyrrolidine Ring : Contributes to neuroactivity and potential modulation of central nervous system targets.
- Sulfonamide Group : Enhances antibacterial activity through competitive inhibition of bacterial enzymes involved in folate synthesis.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone:
Study 1: Antibacterial Efficacy
A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
Study 2: Neuroprotective Properties
Research involving pyrrolidine derivatives indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using cell viability assays where treated cells showed reduced rates of apoptosis compared to untreated controls.
Study 3: Anti-inflammatory Activity
In vivo models demonstrated that compounds similar to (2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone significantly reduced inflammatory markers in induced models of arthritis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,5-dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions. For example:
- Step 1 : Preparation of the pyrrolidine sulfonyl precursor via nucleophilic substitution (e.g., reacting pyrrolidine with methylsulfonyl chloride under basic conditions) .
- Step 2 : Coupling with the 2,5-dimethylfuran-3-carbonyl group using a ketone-forming reaction (e.g., Friedel-Crafts acylation or palladium-catalyzed cross-coupling) .
- Critical Parameters :
- Temperature : Optimal range of 60–80°C to avoid side reactions .
- Catalysts : Use of Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd(PPh₃)₄) for regioselective coupling .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
- Yield Optimization : Purification via column chromatography (hexane/ethyl acetate gradients) typically achieves >70% purity .
Q. How can researchers characterize this compound’s structural and physicochemical properties?
- Analytical Techniques :
| Technique | Parameters | Purpose | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | δ 1.2–3.0 (pyrrolidine CH₂), δ 6.0–7.0 (furan protons) | Confirm substituent positions | |
| IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (S=O stretch) | Identify carbonyl and sulfonyl groups | |
| HPLC-MS | Retention time ~8.2 min (C18 column, acetonitrile/water) | Assess purity (>95%) and molecular ion [M+H]⁺ |
- Physicochemical Data :
- LogP : Predicted ~2.5 (via computational models), indicating moderate lipophilicity .
- Solubility : Poor aqueous solubility (<1 mg/mL); DMSO or ethanol recommended for biological assays .
Advanced Research Questions
Q. What strategies address conflicting data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
- Compound Stability : Degradation under physiological pH or temperature (e.g., hydrolysis of the sulfonyl group) .
- Solutions :
- Controlled Stability Studies : Monitor compound integrity via LC-MS over 24–72 hours in assay buffers .
- Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times .
- Orthogonal Assays : Validate target engagement with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Approach :
- Molecular Docking : Use X-ray structures of target proteins (e.g., kinases, GPCRs) to predict binding modes. The methylsulfonyl group often forms hydrogen bonds with Arg/Lys residues .
- SAR Analysis : Modifying the furan’s methyl groups or pyrrolidine’s sulfonyl moiety alters steric/electronic profiles. For example:
- Electron-Withdrawing Groups (e.g., -CF₃): Improve binding affinity but may reduce solubility .
- Bulkier Substituents : Increase selectivity by excluding off-target hydrophobic pockets .
- Validation : Synthesize top 3–5 candidates and test in parallel with parent compound .
Q. What experimental limitations affect the generalizability of stability or toxicity data?
- Key Limitations :
- Short-Term Studies : Most stability data cover ≤72 hours, whereas long-term degradation pathways (e.g., photolysis) remain uncharacterized .
- In Vitro-to-In Vivo Gaps : Liver microsome assays may not fully replicate in vivo metabolism due to missing enzyme isoforms .
- Mitigation :
- Extended Stability Testing : Use accelerated aging conditions (e.g., 40°C/75% RH) to model long-term storage .
- Multi-Species Toxicity Screening : Compare rodent and human hepatocyte responses to identify species-specific risks .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across published protocols?
- Factors :
- Catalyst Purity : Impurities in Pd catalysts reduce coupling efficiency (e.g., 10% vs. 95% Pd(PPh₃)₄) .
- Reaction Scale : Milligram-scale reactions often report higher yields (>80%) than gram-scale (~50%) due to mixing inefficiencies .
- Resolution :
- Process Optimization : Use flow chemistry for scale-up to maintain consistent temperature and mixing .
Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed methods for regioselectivity .
- Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) .
- Biological Testing : Include stability controls (e.g., pre-incubate compound in assay buffer) to confirm activity is not artifact-driven .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
